Casearvestrin A

Description

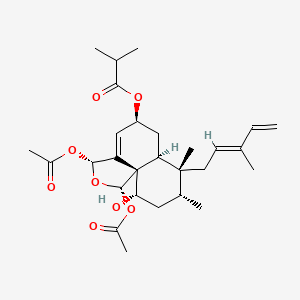

Casearvestrin A is a secondary metabolite isolated from Casearia sylvestris, a plant species traditionally used for its medicinal properties. Structurally, it belongs to a class of chlorinated sesquiterpenoids characterized by a complex bicyclic framework with functional groups including hydroxyl, carbonyl, and ether moieties .

The compound’s chemical reactivity has been elucidated via density functional theory (DFT) studies, which revealed its electronic structure, global/local reactivity indices, and preferred sites for nucleophilic/electrophilic attacks . Notably, this compound exhibits the smallest HOMO-LUMO band gap (ΔE = 4.14 eV) among its analogs (Casearvestrin B and C), rendering it the "softest" and most reactive molecule in the series . This property correlates with its heightened propensity for electron donation and interaction with biological targets.

Propriétés

Formule moléculaire |

C28H40O8 |

|---|---|

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate |

InChI |

InChI=1S/C28H40O8/c1-9-16(4)10-11-27(8)17(5)12-23(31)28-21(13-20(14-22(27)28)35-24(32)15(2)3)25(33-18(6)29)36-26(28)34-19(7)30/h9-10,13,15,17,20,22-23,25-26,31H,1,11-12,14H2,2-8H3/b16-10+/t17-,20-,22+,23+,25+,26-,27-,28-/m1/s1 |

Clé InChI |

PASSAFHUDJPXAL-BEEUCRQISA-N |

SMILES |

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@]23[C@H]([C@]1(C)C/C=C(\C)/C=C)C[C@@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |

SMILES canonique |

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |

Synonymes |

casearvestrin A |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and esterification to form the final product .

Industrial Production Methods: Industrial production of Casearvestrin A is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the synthesis process and ensure the quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl and carbonyl groups.

Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

Medicine: Shows promising anticancer activity, making it a candidate for drug development.

Mécanisme D'action

The mechanism of action of Casearvestrin A involves its interaction with specific molecular targets, leading to the inhibition of cancer cell growth. It exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound targets various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Table 1: Global Reactivity Indices of this compound, B, and C

| Parameter | This compound | Casearvestrin B | Casearvestrin C |

|---|---|---|---|

| HOMO (eV) | -6.24 | -6.31 | -6.29 |

| LUMO (eV) | -2.10 | -2.15 | -2.12 |

| Band Gap, ΔE (eV) | 4.14 | 4.16 | 4.17 |

| Chemical Hardness (η) | 2.07 | 2.08 | 2.09 |

| Electrophilicity Index (ω) | 3.52 | 3.48 | 3.45 |

| Dipole Moment (Debye) | 1.32 | 3.58 | 3.58 |

Data derived from DFT calculations at B3LYP/6-311++G(d,p) level .

Reactivity Trends

Global Reactivity

- Softness and Band Gap : this compound’s smaller band gap (4.14 eV vs. 4.16–4.17 eV for B/C) confers higher softness (1/η = 0.483) and reactivity, aligning with Koopmans’ theorem predictions .

- Electron Donor Capacity: All three compounds exhibit higher donor capacity (ϖ⁻ = 5.8–6.2) than acceptor capacity (ϖ⁺ = 1.2–1.5), suggesting a preference for electron donation in redox reactions .

Local Reactivity

- Electrophilic Attack Sites :

- Nucleophilic Attack Sites: this compound: Hydrogen atoms H43, H44, and H45 (ester methyl groups) with positive electrostatic potentials . Casearvestrin B/C: Hydroxyl hydrogens dominate nucleophilic reactivity .

Q & A

Q. What is the origin and pharmacological significance of Casearvestrin A?

this compound is a secondary metabolite isolated from Casearia sylvestris, a plant studied for its bioactive compounds. Its pharmacological significance stems from demonstrated anticancer activity against lung, colon, and ovarian cancer cell lines . Initial research highlights its potential as a chemotherapeutic agent, but its molecular mechanisms remain unclear due to the complexity of experimentally determining its chemical properties. Theoretical studies using density functional theory (DFT) have complemented experimental findings by predicting reactivity indices and electronic structures .

Q. What are the key structural features of this compound influencing its reactivity?

this compound contains multiple functional groups, including hydroxyl, carbonyl, and ether moieties, which contribute to its reactivity. DFT studies reveal that oxygen atoms (e.g., O46, O32) and specific carbons (e.g., C51, C11) are prone to electrophilic attacks, while hydrogens (e.g., H43, H53) exhibit nucleophilic sensitivity. These features are mapped via electrostatic potential surfaces and Fukui indices, which correlate with experimental observations of its bioactivity .

Advanced Research Questions

Q. How can DFT methodologies be optimized to study this compound’s electronic properties?

DFT studies typically employ the B3LYP/6-311++G(d,p) basis set for geometry optimization and frequency calculations. To ensure accuracy:

- Perform conformational analysis via relaxed potential energy surface (PES) scans at the PM3 level to identify stable conformers .

- Validate reactivity indices (e.g., HOMO-LUMO gaps, chemical hardness) using Koopmans’ theorem and compare results with experimental ionization potentials .

- Use quantum theory of atoms in molecules (QTAIM) for topological analysis of electron density at bond critical points .

Q. How can contradictions between computational and experimental reactivity data be resolved?

Discrepancies often arise from approximations in DFT models (e.g., solvent effects, temperature). To address this:

- Incorporate implicit solvation models (e.g., PCM) to mimic physiological conditions .

- Cross-validate Fukui function predictions with experimental assays (e.g., nucleophilic/electrophilic substitution reactions) .

- Compare global reactivity indices (e.g., electrophilicity) across multiple computational methods (e.g., MP2, CCSD) .

Q. What experimental designs are suitable for validating this compound’s theoretical reactivity predictions?

- Synthetic modification: Target hydroxyl or carbonyl groups identified as reactive sites for derivatization, then assay bioactivity changes .

- Spectroscopic validation: Use NMR or X-ray crystallography to confirm DFT-predicted bond lengths and angles .

- Kinetic studies: Measure reaction rates of this compound with nucleophiles/electrophiles to test Fukui index accuracy .

Methodological and Data Analysis Questions

Q. How should researchers select parameters for this compound’s conformational analysis?

- Define dihedral angles (e.g., C59-O64-C65-O66) for relaxed PES scans, rotating in 10° increments to map energy minima .

- Use Schlegel convergence criteria (e.g., RMS force < 0.00045) during geometry optimization to ensure stable conformers .

- Compare relative energies of conformers to identify dominant structures under physiological conditions .

Q. What statistical tools are recommended for analyzing contradictions in global reactivity indices?

- Apply multivariate regression to assess correlations between HOMO-LUMO gaps, chemical potentials, and experimental IC50 values .

- Use principal component analysis (PCA) to reduce dimensionality in datasets combining multiple DFT-derived indices (e.g., hardness, electrophilicity) .

- Perform error analysis using root-mean-square deviations (RMSD) between theoretical and experimental ionization potentials .

Future Research Directions

Q. What unexplored properties of this compound warrant further investigation?

- Intermolecular interactions: Study hydrogen-bonding patterns with target enzymes using molecular dynamics simulations .

- Solvent effects: Quantify how polar solvents alter Fukui indices and reaction pathways via explicit solvation models .

- Stereochemical impacts: Explore enantiomer-specific reactivity using chiral DFT methods .

Q. How can reproducibility in this compound studies be improved?

- Publish full computational details (e.g., basis sets, convergence criteria) and raw data in supplementary materials .

- Adopt standardized protocols for bioactivity assays (e.g., MTT tests) to enable cross-study comparisons .

- Share crystallographic data (e.g., CIF files) in public repositories like Cambridge Structural Database .

Q. What interdisciplinary approaches could enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.